3-(N-Hydroxyamino)propyl Phosphonate 3-(N-Hydroxyamino)propyl Phosphonate
Brand Name: Vulcanchem
CAS No.: 66508-11-0
VCID: VC20761241
InChI: InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8)
SMILES: C(CNO)CP(=O)(O)O
Molecular Formula: C3H10NO4P
Molecular Weight: 155.09 g/mol

3-(N-Hydroxyamino)propyl Phosphonate

CAS No.: 66508-11-0

Cat. No.: VC20761241

Molecular Formula: C3H10NO4P

Molecular Weight: 155.09 g/mol

* For research use only. Not for human or veterinary use.

3-(N-Hydroxyamino)propyl Phosphonate - 66508-11-0

CAS No. 66508-11-0
Molecular Formula C3H10NO4P
Molecular Weight 155.09 g/mol
IUPAC Name 3-(hydroxyamino)propylphosphonic acid
Standard InChI InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8)
Standard InChI Key CRZNAZZXMBDMBS-UHFFFAOYSA-N
SMILES C(CNO)CP(=O)(O)O
Canonical SMILES C(CNO)CP(=O)(O)O

3-(N-Hydroxyamino)propyl phosphonate is a phosphonic acid derivative characterized by the presence of a hydroxyamino group attached to a propyl chain. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. The molecular formula for 3-(N-Hydroxyamino)propyl phosphonate is C3H10NO4PC_3H_{10}NO_4P
with a molecular weight of approximately 155.09 g/mol .

Synthesis and Derivatives

The synthesis of 3-(N-Hydroxyamino)propyl phosphonate can involve various methods, often focusing on the introduction of the hydroxyamino group into a propyl phosphonic acid framework. Research has indicated that modifications to the structure, such as varying the substituents on the amino or hydroxyl groups, can significantly affect the compound's biological activity.

For example, derivatives of this compound have been synthesized and evaluated for their herbicidal and antimalarial activities. Studies have shown that certain derivatives exhibit promising herbicidal effects against specific plant species .

Biological Activities

Research into the biological activities of 3-(N-Hydroxyamino)propyl phosphonate has revealed several interesting properties:

  • Antimicrobial Activity: Some studies suggest that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi.

  • Antimalarial Properties: Certain derivatives have been evaluated for their effectiveness against Plasmodium falciparum, the parasite responsible for malaria. For instance, compounds derived from hydroxyphosphonates have shown significant antiplasmodial activity with low cytotoxicity in human cell lines .

  • Herbicidal Activity: The compound has also been reported to exhibit herbicidal properties, making it a candidate for agricultural applications .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of 3-(N-Hydroxyamino)propyl phosphonate. The findings indicate:

  • In Vitro Activity: Certain derivatives demonstrated significant inhibitory effects against cancer cell lines, suggesting potential as anticancer agents .

  • Selectivity: The selectivity index (SI) for some derivatives was found to be high, indicating that they can effectively target diseased cells while sparing healthy ones .

  • Structure-Activity Relationship (SAR): Investigations into SAR have shown that modifications in the hydroxy or amino groups can lead to enhanced biological activity, providing insights for future drug development .

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